Surface Complex Stability on CuSCN: MTS⁺ vs DAS⁺ vs CNS⁺ in Electrochemical Self-Assembly
In the electrochemical self-assembly of nanostructured CuSCN/stilbazolium dye hybrid thin films, the methoxy-substituted MOS cation (designated MTS⁺) exhibits a surface complex stability constant intermediate between the dimethylamino (DAS⁺) and cyano (CNS⁺) analogues. This parameter governs the transition between diffusion-limited and surface-reaction-limited dye loading, directly controlling the hybrid film nanostructure and dye incorporation efficiency [1].
| Evidence Dimension | Surface complex stability constant, [CuSCN site][dye]₀.₅ |
|---|---|
| Target Compound Data | MTS⁺ (methoxy): 81.2 mol⁻⁰·⁵ cm²·⁵ |
| Comparator Or Baseline | DAS⁺ (dimethylamino): 71.9 mol⁻⁰·⁵ cm²·⁵; CNS⁺ (cyano): 114.1 mol⁻⁰·⁵ cm²·⁵ |
| Quantified Difference | MTS⁺ is 13% higher than DAS⁺ and 29% lower than CNS⁺ |
| Conditions | Rotating disk electrode; aqueous electrolyte with Cu(SCN)⁺ and dye tosylate precursors; stability constant derived from universal physicochemical model fitting; J. Phys. Chem. C 2025 |
Why This Matters
The 13% higher surface complex stability of MTS⁺ over DAS⁺ shifts the diffusion-limited loading ceiling upward, enabling ~17% higher dye uptake before switching to the surface-reaction-limited regime, which directly impacts hybrid film composition and optoelectronic performance in photovoltaic and sensor applications.
- [1] Tsuda, Y.; Nakamura, T.; Ueno, A.; Ikeda, K.; Kobayashi, M.; Yamaguchi, H. et al. (2025). Dye-Loading Mechanism in Electrochemical Self-Assembly of CuSCN/Stilbazolium Dye Hybrid Thin Films. J. Phys. Chem. C. doi:10.1021/acs.jpcc.5c02204 View Source
